This compound is referenced in several patent documents, particularly in the context of inhibiting diacylglycerol acyltransferase 2 (DGAT2), which is implicated in various metabolic disorders, including obesity and diabetes . The International Union of Pure and Applied Chemistry (IUPAC) name reflects its intricate structure and functional groups.
The synthesis of this compound typically involves multi-step organic reactions. While specific methods may vary, the following general strategies are employed:
These synthetic pathways require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve desired yields and purity levels.
The molecular structure of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be described as follows:
The three-dimensional conformation can significantly influence its biological activity and interaction with target enzymes or receptors.
The compound is likely to participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing analogs for pharmacological studies.
The mechanism of action for this compound is primarily linked to its role as a DGAT2 inhibitor. By inhibiting this enzyme:
Research indicates that compounds targeting DGAT2 may have therapeutic potential in treating obesity-related metabolic disorders by modulating lipid metabolism .
The physical properties of this compound are essential for understanding its behavior in biological systems:
These properties influence formulation strategies for drug delivery systems.
The primary application of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide lies within pharmaceutical development:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2